molecular formula C14H18N4O B6033573 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea

Cat. No. B6033573
M. Wt: 258.32 g/mol
InChI Key: FQHPNXAPEUNLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea, also known as EPM-2403, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the activity of the protein kinase CK2, which is involved in the regulation of numerous cellular processes, including cell proliferation and survival. Inhibition of CK2 by N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its specificity for CK2, which reduces the risk of off-target effects. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to have low toxicity in animal models. However, one limitation of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea. One area of interest is the development of more soluble analogs of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in combination with other anticancer agents. Finally, further studies are needed to determine the long-term safety and efficacy of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in animal models and in humans.

Synthesis Methods

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea involves a multi-step process that begins with the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-phenylurea in the presence of a base to form N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea.

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been the subject of numerous scientific studies due to its potential as an anticancer agent. Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of cancer cells in vitro and in vivo. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-18-11(2)12(10-16-18)9-15-14(19)17-13-7-5-4-6-8-13/h4-8,10H,3,9H2,1-2H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPNXAPEUNLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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